molecular formula C16H24N2O2 B284175 N'-benzoyl-N,N-dibutylurea

N'-benzoyl-N,N-dibutylurea

Cat. No. B284175
M. Wt: 276.37 g/mol
InChI Key: AAJVGQJULFAORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzoyl-N,N-dibutylurea (NBDU) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C19H28N2O2.

Mechanism of Action

The mechanism of action of N'-benzoyl-N,N-dibutylurea is not fully understood, but it is believed to act as a nucleophile in chemical reactions and to form coordination complexes with metal ions. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N'-benzoyl-N,N-dibutylurea has been shown to have various biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral activities. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N'-benzoyl-N,N-dibutylurea in lab experiments is its high yield and purity. It is also relatively easy to synthesize and is stable under a variety of conditions. However, one limitation is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the research and development of N'-benzoyl-N,N-dibutylurea. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease and cancer. Another area of interest is its use as a catalyst in organic synthesis, particularly in asymmetric synthesis. Further research is needed to fully understand the mechanism of action and potential applications of N'-benzoyl-N,N-dibutylurea.

Synthesis Methods

N'-benzoyl-N,N-dibutylurea can be synthesized through a variety of methods, including the reaction of benzoyl chloride with dibutylamine in the presence of a base such as triethylamine. Another synthesis method involves the reaction of benzoyl isocyanate with dibutylamine in the presence of a catalyst such as triethylamine. The yield of N'-benzoyl-N,N-dibutylurea can be optimized by controlling the reaction conditions, such as temperature and reaction time.

Scientific Research Applications

N'-benzoyl-N,N-dibutylurea has been used in various scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in metal complexes. It has also been used as a fluorescent probe for the detection of metal ions and as a chiral auxiliary in asymmetric synthesis.

properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

N-(dibutylcarbamoyl)benzamide

InChI

InChI=1S/C16H24N2O2/c1-3-5-12-18(13-6-4-2)16(20)17-15(19)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3,(H,17,19,20)

InChI Key

AAJVGQJULFAORQ-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)NC(=O)C1=CC=CC=C1

Canonical SMILES

CCCCN(CCCC)C(=O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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